Thiosultap monosodium is a organic sodium salt that is the monosodium salt of thiosultap. It has a role as an insecticide. It contains a thiosultap(1-).
CID 87218821
CAS No.: 29547-00-0
Cat. No.: VC20897774
Molecular Formula: C5H13NNaO6S4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29547-00-0 |
|---|---|
| Molecular Formula | C5H13NNaO6S4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane |
| Standard InChI | InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12); |
| Standard InChI Key | QVIFNQQKZBJGBW-UHFFFAOYSA-N |
| Isomeric SMILES | CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] |
| Canonical SMILES | CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] |
Introduction
Chemical Identity and Classification
Basic Chemical Information
Monosultap, identified by CAS registry number 29547-00-0, is formally known as sodium hydrogen S,S-[2-(dimethylamino)trimethylene]di(thiosulfate) . The compound has several recognized synonyms including Monomehypo, Thiosultap monosodium, Thiosultap-monosodium, and DMAPDT . It belongs to the thiosulfate ester chemical class and is specifically categorized as a nereistoxin analog insecticide.
The molecular formula of monosultap is C5H12NNaO6S4 with a molecular weight of 333.4 g/mol . The compound is structurally characterized by a thiosulfate group attached to a dimethylamino group, which is crucial for its biological activity against target pest species.
Physical and Chemical Properties
Monosultap appears as a white to off-white solid with a characteristic melting point range of 142-143°C . It exhibits slight solubility in both dimethyl sulfoxide (DMSO) and water, which influences its formulation options and environmental behavior post-application . The compound has a LogP value of 1.80760 and a polar surface area (PSA) of 182.17000, properties that affect its bioavailability and interaction with biological membranes .
Table 1 below summarizes the key physical and chemical properties of monosultap:
Synthesis and Manufacturing
Production Methods
The synthesis of monosultap typically involves multiple chemical reactions beginning with the reaction of dimethylamine and allyl chloride to form N,N-dimethyl allylamine. This intermediate undergoes further transformations including chlorination and sulfonation processes to yield the final product.
A patented preparation method describes mixing an organic solvent with a wet product of monosultap, followed by distillation and dehydration processes. The methodology employs spray heating or membrane evaporator heating using the solvent as a carrier, enabling continuous dehydration operations alongside wet-process smashing, blending, and packaging .
This manufacturing approach reportedly offers several advantages, including:
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Reduced product decomposition during processing
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Decreased harmful impurity generation
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Minimized dust pollution
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Prevention of fire accidents that can occur during conventional drying processes
Quality Control Specifications
Commercial monosultap preparations typically adhere to stringent quality control specifications. Technical grade monosultap generally specifies a minimum purity of 98% as determined by nuclear magnetic resonance (NMR) spectroscopy . Identity confirmation is commonly performed using 1H-NMR spectroscopy to ensure product authenticity .
For optimal stability and shelf-life, monosultap requires specific storage conditions. Short-term storage at +4°C is acceptable, while long-term preservation demands storage at -20°C . Under proper storage conditions, the compound remains stable for at least two years .
Mode of Action and Efficacy
Neurotoxic Mechanism
Monosultap functions primarily as an insect nicotinic acetylcholine receptors (nAChRs) channel blocker . This mechanism disrupts normal neurotransmission in the insect nervous system, leading to paralysis and ultimately death of target pests. As a nereistoxin analog, monosultap shares structural and functional similarities with other compounds in this class that target acetylcholine-mediated signaling pathways .
The compound's selective toxicity toward insects relative to mammals contributes to its value in agricultural applications. This selectivity arises from differences in receptor structure and nervous system physiology between insects and vertebrates .
Target Pests and Application Efficacy
Monosultap demonstrates broad-spectrum insecticidal activity with particular effectiveness against pests from the orders Lepidoptera, Homoptera, and Coleoptera. It is especially valued for controlling rice snout moths (Lepidoptera) in both larval and egg stages, making it an important tool for rice crop protection .
The compound exhibits multiple mechanisms of action against target pests:
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Stomach poisoning (effective when ingested)
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Contact poisoning (kills upon direct exposure)
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Systemic activity (translocates within plant tissues)
This versatility in action modes enhances the compound's efficacy against various pest species at different life stages and in diverse agricultural scenarios.
Agricultural Applications
These diverse formulations allow agricultural professionals to select the most appropriate product for their specific pest management needs and application equipment.
Toxicological Profile
Mammalian Toxicity
Monosultap demonstrates a moderate toxicity profile in mammalian studies. The acute oral LD50 for rats is 333 mg active ingredient per kg body weight, while the acute dermal LD50 exceeds 1000 mg active ingredient per kg body weight, indicating lower toxicity via dermal exposure .
Studies in laboratory animals have revealed:
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Non-irritating effects to skin and eyes in rabbit tests
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No skin sensitization potential in guinea pig assays
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No adverse effects on reproduction or subsequent generations
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No teratogenic effects when administered during critical developmental periods
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No evidence of neurotoxicity despite its mode of action in insects
Environmental Fate
Degradation Pathways and Kinetics
Monosultap undergoes degradation in environmental media through multiple pathways, with biodegradation by soil microorganisms representing the primary degradation mechanism . Photolytic degradation also plays a significant role, particularly under high-temperature summer conditions, with notable photolysis occurring after 8-10 hours of light exposure .
The degradation rates of monosultap vary significantly across different environmental matrices, as summarized in Table 3:
| Environmental Medium | Half-life | Source |
|---|---|---|
| Red Soil | 69.3 days | |
| Black Soil | 35.5 days | |
| Yellow-brown Soil | 6.0 days | |
| Tidal Soil | 4.1 days | |
| Water | 0.83 days | |
| Plants | 2.72 days |
These data indicate that monosultap degrades most rapidly in water and certain soil types (particularly tidal and yellow-brown soils), while exhibiting longer persistence in red and black soils .
Market Status and Regulatory Considerations
Global Market Overview
The global monosultap market is actively monitored by market research firms, indicating ongoing commercial interest in this insecticide . Market analyses typically segment the monosultap market by geographical regions including North America, Europe, Asia Pacific, South America, and the Middle East and Africa .
Leading manufacturers in the monosultap market include Huaxing Chem, Tianlong Biotech, Boc Sciences, Haohua Chemical, and Rayfull Chemicals . The presence of multiple suppliers suggests a competitive landscape for monosultap production and distribution globally.
Comparative Analysis with Similar Compounds
Position within Insecticide Classes
Compared to organophosphate and carbamate insecticides, which irreversibly inhibit acetylcholinesterase enzymes, monosultap's mechanism as a receptor channel blocker may offer advantages in terms of selectivity and reduced environmental persistence .
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